(2-Amino-2-iminoethyl)carbamic acid benzyl ester hydrochloride (2-Amino-2-iminoethyl)carbamic acid benzyl ester hydrochloride
Brand Name: Vulcanchem
CAS No.: 50850-19-6
VCID: VC20748867
InChI: InChI=1S/C10H13N3O2.ClH/c11-9(12)6-13-10(14)15-7-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H3,11,12)(H,13,14);1H
SMILES: C1=CC=C(C=C1)COC(=O)NCC(=N)N.Cl
Molecular Formula: C10H14ClN3O2
Molecular Weight: 243.69 g/mol

(2-Amino-2-iminoethyl)carbamic acid benzyl ester hydrochloride

CAS No.: 50850-19-6

VCID: VC20748867

Molecular Formula: C10H14ClN3O2

Molecular Weight: 243.69 g/mol

* For research use only. Not for human or veterinary use.

(2-Amino-2-iminoethyl)carbamic acid benzyl ester hydrochloride - 50850-19-6

Description

(2-Amino-2-iminoethyl)carbamic acid benzyl ester hydrochloride is a chemical compound with the molecular formula C10H14ClN3O2 and a CAS number of 50850-19-6. It is characterized by the presence of an amino group, an imino group, and a benzyl ester moiety, contributing to its unique chemical properties. This compound is utilized in various fields, including chemistry, biology, medicine, and industry, primarily as a reagent in organic synthesis and as a building block for more complex molecules.

Synthesis and Preparation

The synthesis of (2-Amino-2-iminoethyl)carbamic acid benzyl ester hydrochloride typically involves the reaction of benzyl chloroformate with 2-amino-2-iminoethanol under controlled conditions. A base, such as triethylamine, is used to neutralize the hydrochloric acid formed during the reaction. The resulting product is purified through recrystallization or chromatography to achieve high purity.

Synthesis Steps:

  • Starting Materials: Benzyl chloroformate and 2-amino-2-iminoethanol.

  • Reaction Conditions: Presence of a base like triethylamine in an appropriate solvent.

  • Purification Methods: Recrystallization or chromatography.

Types of Reactions:

  • Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride can convert the imino group to an amino group.

  • Substitution: The benzyl ester moiety can undergo nucleophilic substitution reactions with nucleophiles like hydroxide ions or amines under basic conditions.

Biological Activity and Applications

(2-Amino-2-iminoethyl)carbamic acid benzyl ester hydrochloride exhibits significant biological activity, particularly as a carbamate derivative. Carbamates are known to inhibit cholinesterase enzymes, which play a crucial role in neurotransmission by breaking down acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling.

Key Mechanisms:

  • Cholinesterase Inhibition: Acts as a reversible inhibitor of acetylcholinesterase (AChE), leading to prolonged action of acetylcholine.

  • Neuroprotective Effects: May provide neuroprotective benefits in neurodegenerative diseases by modulating cholinergic activity.

  • Antimicrobial Activity: Some studies suggest potential antimicrobial properties.

Research Findings:

StudyFindings
Study 1Demonstrated improved cognitive function in mice models treated with the compound compared to control groups.
Study 2Reported significant apoptosis induction in human cancer cell lines when treated with varying concentrations of the compound.
Study 3Evaluated the safety profile in animal models, indicating no significant adverse effects at therapeutic doses.

Comparison with Similar Compounds

(2-Amino-2-iminoethyl)carbamic acid benzyl ester hydrochloride is distinct from its methyl, ethyl, and propyl counterparts due to its benzyl ester moiety, which imparts unique chemical properties and reactivity. This makes it particularly valuable in specific applications where the benzyl group plays a crucial role.

Similar Compounds:

  • (2-Amino-2-iminoethyl)carbamic acid methyl ester hydrochloride

  • (2-Amino-2-iminoethyl)carbamic acid ethyl ester hydrochloride

  • (2-Amino-2-iminoethyl)carbamic acid propyl ester hydrochloride

CAS No. 50850-19-6
Product Name (2-Amino-2-iminoethyl)carbamic acid benzyl ester hydrochloride
Molecular Formula C10H14ClN3O2
Molecular Weight 243.69 g/mol
IUPAC Name benzyl N-(2-amino-2-iminoethyl)carbamate;hydrochloride
Standard InChI InChI=1S/C10H13N3O2.ClH/c11-9(12)6-13-10(14)15-7-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H3,11,12)(H,13,14);1H
Standard InChIKey VTAFRBUDWDYKSA-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC(=O)NCC(=N)N.Cl
Canonical SMILES C1=CC=C(C=C1)COC(=O)NCC(=N)N.Cl
Synonyms Benzyl [Amidinomethyl]carbamate Hydrochloride; N-(2-Amino-2-iminoethyl)carbamic Acid Phenylmethyl Ester Hydrochloride;
PubChem Compound 18943499
Last Modified Sep 15 2023

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